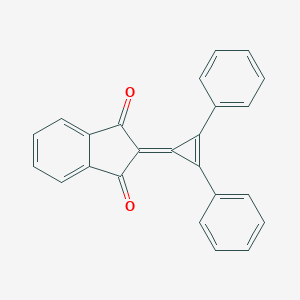
2-(2,3-Diphenyl-2-cyclopropen-1-ylidene)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Diphenyl-2-cyclopropen-1-ylidene)-1H-indene-1,3(2H)-dione is a complex organic compound that features a unique structure combining indene and cyclopropene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Diphenyl-2-cyclopropen-1-ylidene)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One possible route includes the cyclization of a suitable precursor followed by functional group modifications to introduce the diphenyl and cyclopropenylidene groups. Reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-Diphenyl-2-cyclopropen-1-ylidene)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary widely depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2,3-Diphenyl-2-cyclopropen-1-ylidene)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially modulating biological pathways and exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indene-1,3(2H)-dione: A simpler analog without the diphenyl and cyclopropenylidene groups.
2,3-Diphenylcyclopropene: Lacks the indene moiety but shares the cyclopropene structure.
Indan-1,3-dione: Similar core structure but without the additional substituents.
Uniqueness
2-(2,3-Diphenyl-2-cyclopropen-1-ylidene)-1H-indene-1,3(2H)-dione is unique due to its combination of indene and cyclopropene moieties, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
19164-54-6 |
|---|---|
Formule moléculaire |
C24H14O2 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2-(2,3-diphenylcycloprop-2-en-1-ylidene)indene-1,3-dione |
InChI |
InChI=1S/C24H14O2/c25-23-17-13-7-8-14-18(17)24(26)22(23)21-19(15-9-3-1-4-10-15)20(21)16-11-5-2-6-12-16/h1-14H |
Clé InChI |
MQUKJLWFTUGGNU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C2=C3C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C2=C3C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Synonymes |
2-(2,3-Diphenyl-2-cyclopropen-1-ylidene)-1H-indene-1,3(2H)-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















